molecular formula C11H21BF4N2 B6359853 1-Heptyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-51-9

1-Heptyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B6359853
CAS No.: 244193-51-9
M. Wt: 268.10 g/mol
InChI Key: VITNBCYUDKZQPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid They are often used as solvents and catalysts in various chemical reactions .

Mode of Action

The mode of action of this compound is primarily through its properties as an ionic liquid. It can enhance the solubility of other compounds, increase reaction rates, and even alter the selectivity of certain reactions . The exact interactions with its targets can vary widely depending on the specific application.

Biochemical Pathways

As an ionic liquid, it is primarily used in industrial and synthetic chemistry applications rather than biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. As a solvent or catalyst, it can facilitate a wide range of chemical transformations .

Preparation Methods

1-Heptyl-3-methylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide. The second step involves the anion exchange reaction of 1-heptyl-3-methylimidazolium bromide with sodium tetrafluoroborate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or methanol .

Chemical Reactions Analysis

1-Heptyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITNBCYUDKZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-51-9
Record name 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244193-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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